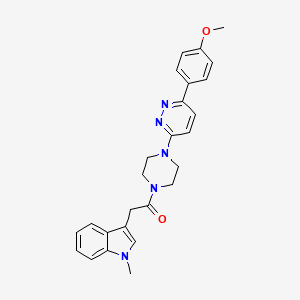

![molecular formula C12H14N4O2 B2510818 N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 440331-84-0](/img/structure/B2510818.png)

N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

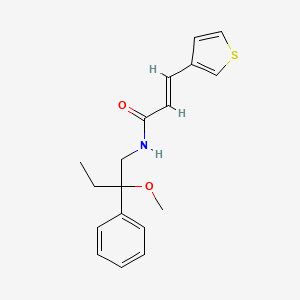

“N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide” is a complex organic compound. It contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . The compound also has an isopropyl group (a carbon atom attached to two methyl groups and one hydrogen atom), an acetamide group (a carbonyl group attached to a nitrogen atom), and a 4-oxobenzo group (a benzene ring with a carbonyl group at the 4-position) .

Synthesis Analysis

The synthesis of 1,2,3-triazine derivatives often involves the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds . This formal [5 + 1] cycloaddition occurs under mild conditions with high functional group tolerance and regioselectivity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazine ring, an isopropyl group, an acetamide group, and a 4-oxobenzo group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis

1,2,3-Triazine derivatives can undergo a variety of chemical reactions. For example, 1,2,3-triazine 1-oxides are formed by the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, triazine derivatives exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups .科学的研究の応用

- Researchers have synthesized novel derivatives of this compound and evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . AChE inhibition is crucial in Alzheimer’s disease management, as it helps maintain acetylcholine levels in the brain. The compound 6j exhibited the highest AChE inhibitory activity.

- Compound 6j demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This suggests its potential in protecting neurons from damage.

Anti-Alzheimer’s Agents

Neuroprotective Activity

将来の方向性

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound and related compounds . This could include the development of more efficient synthesis methods, investigation of the compound’s mechanism of action, and evaluation of its potential uses in various fields .

特性

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-8(2)13-11(17)7-16-12(18)9-5-3-4-6-10(9)14-15-16/h3-6,8H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTBUQZTUHVHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)

![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)